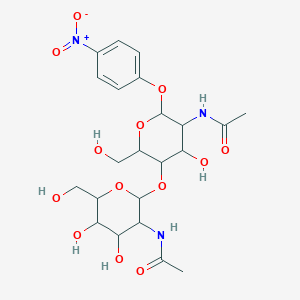

GlcNAc1-b-6GalNAc-alpha-PNP

Description

GlcNAcβ1-6GalNAc-α-pNP (core 6-O-pNP) is a synthetic disaccharide derivative featuring an N-acetylglucosamine (GlcNAc) residue linked via a β1-6 glycosidic bond to an N-acetylgalactosamine (GalNAc) moiety, with a para-nitrophenyl (pNP) group attached at the anomeric position of GalNAc. This compound is widely utilized as a substrate in enzymatic assays to study glycosyltransferases, particularly those involved in O-glycan biosynthesis, such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) and β1-6-N-acetylglucosaminyltransferases . Its structural mimicry of natural O-glycan core 6 makes it indispensable for probing enzyme specificity and kinetic parameters in glycobiology research.

Properties

IUPAC Name |

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core 3-O-pNP (GlcNAcβ1-3GalNAc-α-pNP)

- Structural Difference : The β1-3 linkage between GlcNAc and GalNAc distinguishes core 3-O-pNP from core 6-O-pNP.

- Functional Implications: Core 3-O-pNP is a substrate for β1-3-N-acetylglucosaminyltransferases (e.g., C3GnT) and is associated with mucin-type O-glycans in gastrointestinal and respiratory tracts.

- Availability : Commercially sourced (Toronto Research Chemicals) alongside core 6-O-pNP .

GalNAcβ1-4GlcNAc-β-pNP (LDN-pNP)

- Structural Difference: Features a β1-4 linkage and a β-anomeric pNP group, contrasting with the β1-6 linkage and α-pNP in core 6-O-pNP.

- Synthesis : Enzymatically synthesized using bovine β1-4-galactosyltransferase (β4GalT I) and GlcNAc-β-pNP as an acceptor .

- Applications : Used to study β1-4-galactosyltransferases and lectins specific for the LacdiNAc (LDN) motif, prevalent in nematode and mammalian glycans .

Galβ1-3GalNAc-α-pNP

- Structural Difference : Contains a galactose (Gal) residue linked β1-3 to GalNAc-α-pNP, replacing GlcNAc in core 6-O-pNP.

- Functional Role : A substrate for α2-6-sialyltransferases (e.g., ST6GalNAc I) and a mimic of O-glycan core 1. Its modification with sialic acid (e.g., Neu5Acα2-6GalNAc-α-pNP) is critical for studying sialylation in cancer-associated antigens .

- Availability : Commercially available (TCI Chemicals) .

GlcNAcβ1-3[GlcNAcβ1-6]GalNAc-α-Thr (Branched Core 6)

- Structural Difference : A branched structure with GlcNAc residues attached via β1-3 and β1-6 linkages to GalNAc.

- Applications : Used to investigate the activity of branching enzymes like β1-6-GlcNAc-transferases (GCNT2) in forming complex O-glycans. This compound’s synthesis involves chemoenzymatic methods .

Data Table: Key Comparative Properties

Functional and Enzymatic Specificity Insights

- Anomeric Configuration: The α-pNP group in core 6-O-pNP is critical for binding to ppGalNAcTs, as β-pNP derivatives (e.g., GalNAcβ1-4GlcNAc-β-pNP) are inactive in these assays .

- Synthetic Accessibility : Core 6-O-pNP and core 3-O-pNP are commercially available, while branched or sialylated variants require specialized enzymatic or chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.